4-Chloro-3-(methanesulfonylmethyl)aniline
Overview
Description
4-Chloro-3-(methanesulfonylmethyl)aniline, more commonly known as 4-Chloro-3-MSA, is an aromatic amine used in a variety of scientific research applications. 4-Chloro-3-MSA is a versatile compound that can be used to study the effects of different biological and physiological processes. It is also used to synthesize a variety of other compounds, including drugs and pharmaceuticals.
Scientific Research Applications
Pd-catalyzed N-arylation
A study presented a high yielding Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides. This method addresses concerns regarding genotoxic impurities that may arise when an aniline reacts with methanesulfonyl chloride. The technique's application extends to the synthesis of various compounds, showcasing its versatility and importance in chemical synthesis (Rosen et al., 2011).
Sulfonated Oxindole Synthesis
Another research outlined a facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion, starting from anilines. The process is efficient, occurring under mild conditions, and results in sulfonated oxindoles with good yields. This synthesis method highlights the use of anilines as the aryl source, leveraging sulfonyl radicals from sulfur dioxide as key intermediates (Liu et al., 2017).
Mass Spectral Analysis
Research focused on the mass spectral analysis of several compounds, including 4-Chloro-3-(methanesulfonylmethyl)aniline derivatives. The study provided insights into the electron impact and chemical ionization mass spectra, revealing detailed fragmentation mechanisms. This research is crucial for understanding the structural and chemical properties of these compounds (Onuska et al., 1976).
Aqueous Condition Ortho-Selective Chlorination
The effectiveness of 1-chloro-1,2-benziodoxol-3-one as a chlorinating agent for aniline derivatives was explored. The study demonstrated a radical mediated ortho-selective chlorination under aqueous conditions, accommodating various electronically differentiated anilides and sulfonamides. This finding opens up new pathways for selective chlorination in pharmaceutical and chemical manufacturing (Vinayak et al., 2018).
Synthesis of Benzimidazoles
A study delved into the synthesis of alpha-chloroaldoxime O-methanesulfonates and their application in the synthesis of functionalized benzimidazoles. The compounds demonstrated stability and reactivity, emphasizing the role of additives like TMEDA for successful reactions. This research underscores the potential of these compounds in developing new benzimidazole derivatives (Yamamoto et al., 2009).
properties
IUPAC Name |
4-chloro-3-(methylsulfonylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-13(11,12)5-6-4-7(10)2-3-8(6)9/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOFQHQNZJOJJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=CC(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(methanesulfonylmethyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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